molecular formula C₁₅H₁₄O₅ B1145289 4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde CAS No. 1141892-37-6

4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde

Cat. No.: B1145289
CAS No.: 1141892-37-6
M. Wt: 274.27
Attention: For research use only. Not for human or veterinary use.
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Description

4’,6-Dihydroxy-3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde is an organic compound with the molecular formula C15H14O5. It is a biphenyl derivative characterized by the presence of hydroxyl and methoxy groups, as well as an aldehyde functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,6-Dihydroxy-3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of vanillin derivatives as starting materials, followed by a series of functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4’,6-Dihydroxy-3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4’,6-Dihydroxy-3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde involves its interaction with molecular targets and pathways. The compound’s hydroxyl and methoxy groups contribute to its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,6-Dihydroxy-3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for versatile chemical transformations, while the hydroxyl and methoxy groups enhance its antioxidant properties .

Properties

IUPAC Name

4-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-13-7-10(3-4-12(13)17)11-5-9(8-16)6-14(20-2)15(11)18/h3-8,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWHZPNGHHQTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=CC(=C(C=C2)O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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